3-ブロモピコリン酸メチル

概要

説明

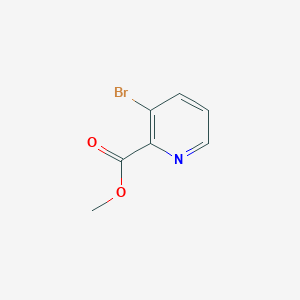

Methyl 3-Bromopicolinate is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 3-Bromopicolinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-Bromopicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-Bromopicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

極性ポリエチレンの合成

3-ブロモピコリン酸メチル: は、極性モノマーとの共重合による極性ポリエチレンの合成に使用されます . このプロセスは、そのシンプルさと製品のミクロ構造を制御できることから重要です。この化合物は、低コストのニッケル触媒の開発における前駆体として役立ち、高温度で機能的なポリオレフィンを製造するために不可欠です。

高温共重合触媒の開発

この化合物は、工業生産に適した高温共重合触媒の開発に役割を果たします . 研究者は、合理的な設計、添加剤の導入、単一サイト触媒の不均一化を通じて、これらの触媒システムを最適化することを目指しています。目標は、市販品に酷似した極性ポリエチレンを合成できる触媒を製造することです。

配位重合

配位重合では、3-ブロモピコリン酸メチルはニッケル触媒の配位子として関与しています . これらの触媒は、様々な極性モノマーとのエチレンの重合に不可欠であり、異なる融点やモノマーの組み込み比率などの特定の特性を持つポリマーの生成につながります。

触媒活性の変調

この化合物は、ポリマー製造における触媒活性の変調に不可欠です . ニッケル触媒の構造を変えることで、科学者は、得られるポリマーの分子量、分布、その他の特性を制御し、特定の産業用途に合わせて調整することができます。

高分子化学における研究

3-ブロモピコリン酸メチル: は、高分子化学の分野で継続的な研究の対象となっています . 様々なポリマーの合成と新しい触媒システムの開発におけるその役割は、重要な関心の的であり、先進材料の生産に潜在的な影響を与えます。

機能性ポリエチレンの生産

最後に、この化合物は、機能性ポリエチレンの生産に使用されます。機能性ポリエチレンは、強化された特性を提供する機能性が追加されたポリマーです . これらの材料は、包装、自動車、医療機器など、様々な産業においてますます重要になっています。

作用機序

Methyl 3-Bromopicolinate, also known as Methyl 3-bromo-2-pyridinecarboxylate or MFCD12025946, is a chemical compound with the molecular formula C7H6BrNO2 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of Methyl 3-Bromopicolinate .

生物活性

Methyl 3-bromopicolinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions, and effects based on various research findings.

Chemical Structure and Properties

Methyl 3-bromopicolinate is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 3-position of the pyridine ring. This structure contributes to its unique biochemical properties, including its ability to chelate metal ions and interact with various enzymes and proteins.

Target Interactions

The compound's biological activity is largely attributed to its ability to interact with metalloproteins due to the bromine atom's electrophilic nature. The amino and carboxylate groups within the molecule can form hydrogen bonds and ionic interactions with target biomolecules, potentially modifying their activity .

Biochemical Pathways

Research indicates that methyl 3-bromopicolinate may influence pathways related to metal ion homeostasis. Although specific pathways remain under investigation, its structural similarity to other picolinic acid derivatives suggests involvement in critical cellular functions .

Inhibition of Enzymatic Activity

Methyl 3-bromopicolinate has been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of metallo-beta-lactamases (MBLs), which are important in antibiotic resistance. In a study evaluating different compounds against NDM-1 (New Delhi metallo-beta-lactamase), methyl 3-bromopicolinate demonstrated significant inhibitory activity with an IC50 value indicating effective concentration levels .

| Compound | NDM-1 IC50 (μM) |

|---|---|

| Methyl 3-bromopicolinate | 0.13 - 7.7 |

| DPA (Dipicolinic Acid) | 0.84 |

This table illustrates the comparative inhibition potency of methyl 3-bromopicolinate relative to dipicolinic acid, highlighting its potential as a lead compound in drug development against resistant bacterial strains.

Cellular Effects

In cellular models, methyl 3-bromopicolinate has been shown to modulate signaling pathways that affect gene expression and cellular metabolism. It influences the expression of genes involved in metabolic pathways, affecting overall cellular function . For example, studies have indicated that it can alter the activity of signaling proteins, leading to changes in cellular responses under various physiological conditions.

Case Studies

Case Study: Inhibition of ECM-Degrading Proteases

In a study involving OUMS27 cells, methyl 3-bromopicolinate was tested for its ability to inhibit gene expression related to extracellular matrix (ECM) degradation. The results indicated that treatment with the compound significantly reduced mRNA levels of MMP-13 and ADAMTS9 in response to IL-1β stimulation, suggesting a protective role against cartilage degradation in osteoarthritis models .

特性

IUPAC Name |

methyl 3-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTYLUGZSCVBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510922 | |

| Record name | Methyl 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-56-9 | |

| Record name | Methyl 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-2-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。